3-[(2-fluorophenyl)methyl]-5-propyl-N-(pyridin-4-ylmethyl)-7-triazolo[4,5-d]pyrimidinamine
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Overview
Description
3-[(2-fluorophenyl)methyl]-5-propyl-N-(pyridin-4-ylmethyl)-7-triazolo[4,5-d]pyrimidinamine is a member of triazolopyrimidines.
Scientific Research Applications
Synthesis and Medicinal Applications
- The development of novel P2X7 antagonists featuring a single pot dipolar cycloaddition reaction/Cope elimination sequence, leading to compounds with significant P2X7 receptor occupancy and potential for mood disorder treatments (Chrovian et al., 2018).
Structural Analysis and Material Properties
- Structural characterization of pyrimidine derivatives, incorporating 1,2,4-triazolo[1,5-a]pyrimidine ring, has been achieved through X-ray diffraction and spectroscopic techniques, contributing to our understanding of their molecular geometry and potential applications in materials science (Lahmidi et al., 2019).
Agricultural Applications
- Some compounds containing a 1,2,4-triazolo[1,5-a]pyridine structure have demonstrated excellent herbicidal activity, indicating their potential use in agriculture for weed control (Moran, 2003).
Novel Ring Systems in Chemistry
- The synthesis of novel heterocyclic systems, such as 3H-[1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, has been achieved, contributing to the expansion of available chemical structures for various scientific applications (Mozafari et al., 2016).
Drug Development and Medical Imaging
- Synthesis of compounds like 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine for potential use in medical imaging, particularly for dopamine D4 receptor imaging (Eskola et al., 2002).
Anticancer and Antimicrobial Potential
Investigation into the synthesis and modification of [1,2,4]triazolo[1,5-a]pyridines, revealing their potential as anticancer agents and inhibitors of key biological pathways (Wang et al., 2015).
Evaluation of newly synthesized pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones as antimicrobial agents, showing promising activity against various microorganisms (Farghaly & Hassaneen, 2013).
properties
Product Name |
3-[(2-fluorophenyl)methyl]-5-propyl-N-(pyridin-4-ylmethyl)-7-triazolo[4,5-d]pyrimidinamine |
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Molecular Formula |
C20H20FN7 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methyl]-5-propyl-N-(pyridin-4-ylmethyl)triazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C20H20FN7/c1-2-5-17-24-19(23-12-14-8-10-22-11-9-14)18-20(25-17)28(27-26-18)13-15-6-3-4-7-16(15)21/h3-4,6-11H,2,5,12-13H2,1H3,(H,23,24,25) |
InChI Key |
IKYOARDCZOPQGN-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=C2C(=N1)N(N=N2)CC3=CC=CC=C3F)NCC4=CC=NC=C4 |
Canonical SMILES |
CCCC1=NC(=C2C(=N1)N(N=N2)CC3=CC=CC=C3F)NCC4=CC=NC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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